Cas no 850424-11-2 (2-Chloro-6-methoxyquinazoline)

2-Chloro-6-methoxyquinazoline structure
2-Chloro-6-methoxyquinazoline structure
Product Name:2-Chloro-6-methoxyquinazoline
CAS-nummer:850424-11-2
MF:C9H7ClN2O
MW:194.61768078804
MDL:MFCD17215768
CID:820399
PubChem ID:59254852
Update Time:2025-05-24

2-Chloro-6-methoxyquinazoline Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Chloro-6-methoxyquinazoline
    • 2-Chloro-6-methoxy-quinazoline
    • 2-Chloro-6-methoxyquinazoline (ACI)
    • DB-076227
    • NKHDIWOWDNCSLS-UHFFFAOYSA-N
    • SCHEMBL1571317
    • AS-33254
    • SY242086
    • 850424-11-2
    • CS-0045065
    • AKOS016009809
    • DTXSID00731367
    • 2-chloro-6-methoxy quinazoline
    • MFCD17215768
    • MDL: MFCD17215768
    • Inchi: 1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3
    • InChI-sleutel: NKHDIWOWDNCSLS-UHFFFAOYSA-N
    • LACHT: ClC1N=C2C(C=C(C=C2)OC)=CN=1

Berekende eigenschappen

  • Exacte massa: 194.0246905g/mol
  • Monoisotopische massa: 194.0246905g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 179
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 35Ų

2-Chloro-6-methoxyquinazoline Prijsmeer >>

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2-Chloro-6-methoxyquinazoline Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Hydrochloric acid Solvents: Acetone ,  Water ;  2 h, rt
2.1 Reagents: Ammonia ;  5 h, -78 °C → 130 °C; 130 °C → rt
2.2 Reagents: Phosphorus oxychloride ;  4 h, reflux
Referentie
Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors
Ramurthy, Savithri; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1678-1681

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium acetate ,  Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate ;  rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 0 °C → rt
3.1 Catalysts: Hydrochloric acid Solvents: Acetone ,  Water ;  2 h, rt
4.1 Reagents: Ammonia ;  5 h, -78 °C → 130 °C; 130 °C → rt
4.2 Reagents: Phosphorus oxychloride ;  4 h, reflux
Referentie
Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors
Ramurthy, Savithri; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1678-1681

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Ammonia ;  5 h, -78 °C → 130 °C; 130 °C → rt
1.2 Reagents: Phosphorus oxychloride ;  4 h, reflux
Referentie
Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors
Ramurthy, Savithri; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1678-1681

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 0 °C → rt
2.1 Catalysts: Hydrochloric acid Solvents: Acetone ,  Water ;  2 h, rt
3.1 Reagents: Ammonia ;  5 h, -78 °C → 130 °C; 130 °C → rt
3.2 Reagents: Phosphorus oxychloride ;  4 h, reflux
Referentie
Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors
Ramurthy, Savithri; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1678-1681

Productiemethode 5

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  overnight, rt → 100 °C
2.1 Reagents: Sodium acetate ,  Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate ;  rt
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 0 °C → rt
4.1 Catalysts: Hydrochloric acid Solvents: Acetone ,  Water ;  2 h, rt
5.1 Reagents: Ammonia ;  5 h, -78 °C → 130 °C; 130 °C → rt
5.2 Reagents: Phosphorus oxychloride ;  4 h, reflux
Referentie
Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors
Ramurthy, Savithri; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1678-1681

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  overnight, rt → 100 °C
3.1 Reagents: Sodium acetate ,  Hydrogen Catalysts: Platinum dioxide Solvents: Ethyl acetate ;  rt
4.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 0 °C → rt
5.1 Catalysts: Hydrochloric acid Solvents: Acetone ,  Water ;  2 h, rt
6.1 Reagents: Ammonia ;  5 h, -78 °C → 130 °C; 130 °C → rt
6.2 Reagents: Phosphorus oxychloride ;  4 h, reflux
Referentie
Design and synthesis of 6,6-fused heterocyclic amides as raf kinase inhibitors
Ramurthy, Savithri; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1678-1681

2-Chloro-6-methoxyquinazoline Raw materials

2-Chloro-6-methoxyquinazoline Preparation Products

2-Chloro-6-methoxyquinazoline Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:850424-11-2)2-Chloro-6-methoxyquinazoline
Ordernummer:A1032631
Voorraadstatus:in Stock
Hoeveelheid:10g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 16:49
Prijs ($):1116.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:850424-11-2)2-Chloro-6-methoxyquinazoline
A1032631
Zuiverheid:99%
Hoeveelheid:10g
Prijs ($):1116.0
E-mail